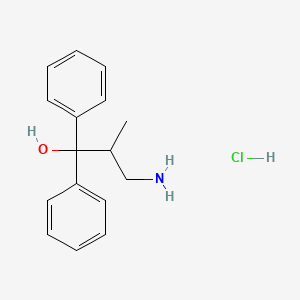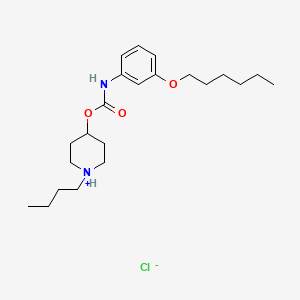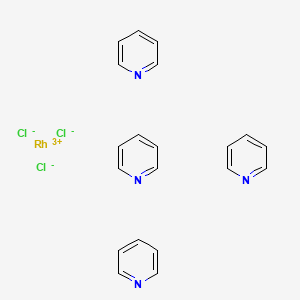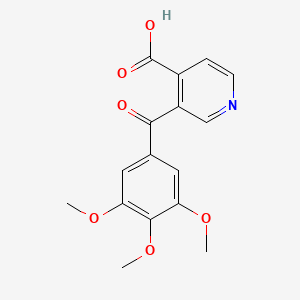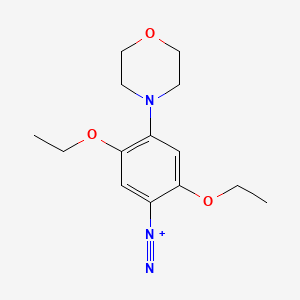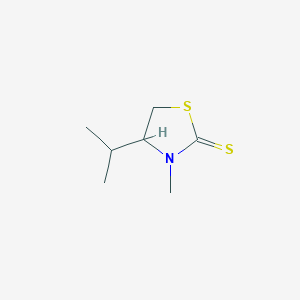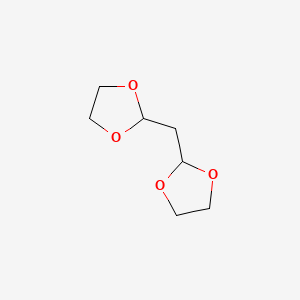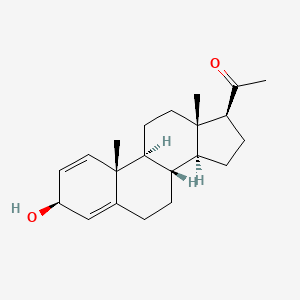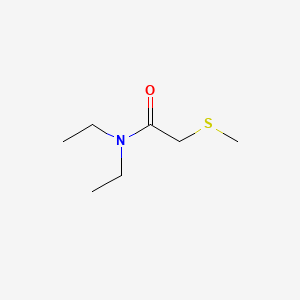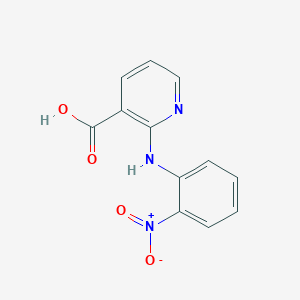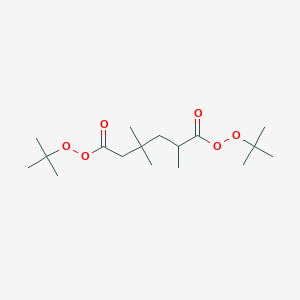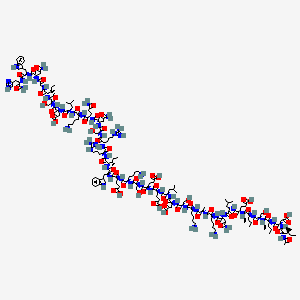
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl- is a synthetic organic compound known for its unique chemical structure and properties It belongs to the class of isoindole derivatives, which are characterized by a fused ring system containing nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl- typically involves the chlorination of a precursor isoindole compound followed by the introduction of a hexyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent chlorination. The hexylation step can be achieved through alkylation reactions using hexyl halides in the presence of strong bases or catalysts to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more highly chlorinated derivatives or to introduce additional functional groups.
Reduction: Reduction reactions can remove chlorine atoms or reduce the isoindole ring system.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of more highly chlorinated isoindole derivatives.
Reduction: Formation of less chlorinated or dechlorinated isoindole derivatives.
Substitution: Formation of isoindole derivatives with various functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants or plasticizers.
Wirkmechanismus
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-
- 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-ethyl-
- 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-propyl-
Comparison: 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl- is unique due to the presence of the hexyl group, which imparts different physical and chemical properties compared to its methyl, ethyl, or propyl analogs. The hexyl group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
14737-86-1 |
|---|---|
Molekularformel |
C14H13Cl4NO2 |
Molekulargewicht |
369.1 g/mol |
IUPAC-Name |
4,5,6,7-tetrachloro-2-hexylisoindole-1,3-dione |
InChI |
InChI=1S/C14H13Cl4NO2/c1-2-3-4-5-6-19-13(20)7-8(14(19)21)10(16)12(18)11(17)9(7)15/h2-6H2,1H3 |
InChI-Schlüssel |
PVYDPFXQCMGQTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



